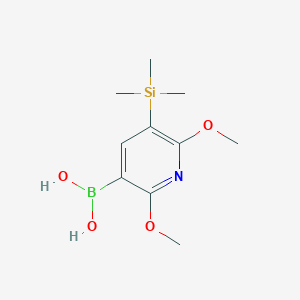

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid

Descripción general

Descripción

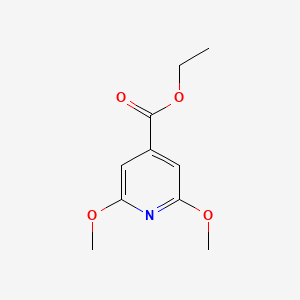

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid is a chemical compound with the IUPAC name (2,6-dimethoxy-5-(trimethylsilyl)pyridin-3-yl)boronic acid . It has a molecular weight of 255.15 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BNO4Si/c1-15-9-7(11(13)14)6-8(17(3,4)5)10(12-9)16-2/h6,13-14H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is typically in the form of a powder or crystals . It has a melting point range of 100-117 °C . The SMILES string for this compound is COc1ccc(B(O)O)c(OC)n1 , which provides a way to represent the compound’s structure using ASCII strings.Aplicaciones Científicas De Investigación

Chemical Synthesis and Materials Development

Research on boronic acids, including compounds like 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid, has significantly impacted the fields of chemical synthesis and materials science. Boronic acids have been integral in the development of novel synthetic routes and materials due to their unique reactivity and binding properties. For example, boronic acid derivatives are used in the design of hybrid catalysts for the synthesis of complex organic compounds, showcasing their versatility in facilitating various chemical transformations (Parmar et al., 2023). Additionally, boronic acid functionalities have been exploited in creating sensitive and selective chemical sensors. These sensors are capable of detecting various analytes, including sugars and ions, due to the boronic acid's ability to form reversible covalent bonds with diols and similar functional groups (Bian et al., 2019; Wang et al., 2014).

Environmental Science and Pollution Treatment

In environmental science, the study of boronic acids extends to pollution treatment and understanding environmental behavior of pollutants. For instance, photocatalytic degradation of pollutants, a method critical for purifying water, often involves catalysts that can be enhanced by boronic acid derivatives. These compounds play a role in breaking down persistent organic pollutants into less harmful substances (Pichat, 1997). Moreover, the removal of boron from seawater, an important process in desalination technologies, has seen advancements through the use of membranes incorporating boronic acid functionalities (Tu et al., 2010).

Biomedical Research and Drug Development

Boronic acid derivatives, including this compound, have found significant applications in biomedical research and drug development. Their ability to interact with various biological molecules has led to the development of novel therapeutics and diagnostic tools. For instance, boronic acid-based drugs have emerged as potent inhibitors for certain enzymes, showing promise in treating diseases like cancer (Plescia & Moitessier, 2020). Additionally, the unique binding mechanism of boronic acids to sugars has been utilized in the creation of biosensors for monitoring glucose levels, crucial for diabetes management (Wang et al., 2014).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties can potentially impact its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis processes, including the preparation of benzopyranone derivatives as positive GABAA receptor modulators and pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is stored at a temperature of 2-8°C . Additionally, the SM coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Propiedades

IUPAC Name |

(2,6-dimethoxy-5-trimethylsilylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO4Si/c1-15-9-7(11(13)14)6-8(17(3,4)5)10(12-9)16-2/h6,13-14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXBHJRUYUJTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)[Si](C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173214 | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-99-4 | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.